molecular formula C11H10N2O2 B3054675 2-Acetyl-3-methylquinoxaline 1-oxide CAS No. 61522-57-4

2-Acetyl-3-methylquinoxaline 1-oxide

Cat. No.: B3054675
CAS No.: 61522-57-4
M. Wt: 202.21 g/mol
InChI Key: RPIDSNIUFJODMJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylquinoxaline 1-oxide is a heterocyclic organic compound belonging to the quinoxaline family It is characterized by the presence of an acetyl group at the second position, a methyl group at the third position, and an oxide group at the first position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-methylquinoxaline 1-oxide typically involves the reaction of benzofuroxan with acetylacetone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.

Major Products:

    Oxidation: Quinoxaline 1,4-dioxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Cinnamoyl-3-methylquinoxaline 4-oxide
  • 3-Methyl-4-oxido-2-quinoxalyl 4-phenyl-1,3-butadienyl ketone
  • 2-Sulphonyl quinoxalines
  • 3-[(Alkylthio)methyl] quinoxaline-1-oxide derivatives

Uniqueness: 2-Acetyl-3-methylquinoxaline 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group at the first position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

Properties

IUPAC Name

1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIDSNIUFJODMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2[N+](=C1C(=O)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504987
Record name 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61522-57-4
Record name 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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